4,5-Dichloro-2-fluorophenol is an aromatic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenolic ring. Its chemical formula is C6H3Cl2F O, and it has a molecular weight of 179.99 g/mol. The compound is a derivative of phenol, where the hydroxyl group (-OH) is bonded to a benzene ring that also features halogen substituents, which significantly influence its chemical properties and reactivity.
These reactions are essential for modifying the compound for various applications in pharmaceuticals and agrochemicals.
Research indicates that 4,5-Dichloro-2-fluorophenol exhibits notable biological activity. It has been studied for its potential antibacterial properties, particularly against certain strains of bacteria. The presence of halogen substituents enhances its lipophilicity, which may contribute to its ability to penetrate biological membranes and exert antimicrobial effects. Additionally, studies have shown that similar compounds can act as inhibitors for specific enzymes, indicating potential therapeutic uses .
The synthesis of 4,5-Dichloro-2-fluorophenol typically involves several methods:
4,5-Dichloro-2-fluorophenol finds applications in various fields:
Interaction studies involving 4,5-Dichloro-2-fluorophenol focus on its binding affinity with biological targets. Molecular docking studies have indicated that it may interact with specific proteins or enzymes, suggesting potential pathways for drug development. These studies help elucidate how structural modifications affect biological activity and selectivity .
Several compounds share structural similarities with 4,5-Dichloro-2-fluorophenol. Below is a comparison highlighting their unique features:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-Chloro-5-fluorophenol | C6H4ClF O | Exhibits strong antibacterial properties; different halogen positioning. |
| 3-Bromo-4-chlorophenol | C6H4BrCl O | Bromine instead of fluorine; different reactivity patterns. |
| 2,6-Dichloro-4-fluorophenol | C6H3Cl2F O | Two chlorine atoms at different positions; distinct biological activity. |
| 5-Bromo-2-chloro-4-fluorophenol | C6H3BrClF O | Contains bromine; used in various synthetic applications. |
| 4-Bromo-3-chlorophenol | C6H4BrCl O | Variation in halogen type; potential use in pharmaceuticals. |
These compounds illustrate the diversity within halogenated phenolic derivatives while emphasizing the unique position and combination of halogens in 4,5-Dichloro-2-fluorophenol that may affect its reactivity and biological properties .
The synthesis of 4,5-dichloro-2-fluorophenol involves complex multi-step halogenation processes that require careful consideration of reaction pathways and mechanistic understanding [4]. Halogenation reactions occur through several distinct mechanisms depending on the substrate nature, with aromatic compounds typically undergoing electrophilic substitution reactions [4]. The order of halogen reactivity follows the pattern fluorine > chlorine > bromine > iodine, with fluorine being particularly aggressive and forming the most stable organohalogens [4].
The primary synthetic route for 4,5-dichloro-2-fluorophenol involves sequential halogenation steps starting from phenol derivatives [3]. One established pathway utilizes 3-chloro-4-fluorophenol as a starting material, which undergoes further chlorination using N-chlorosuccinimide in acetonitrile with trifluoroacetic acid [3]. This reaction yields both 3,6-dichloro-4-fluorophenol (42% yield) and 2,3-dichloro-4-fluorophenol (25% yield) after 72 hours at ambient temperature [3].
The mechanism of aromatic halogenation typically proceeds through electrophilic aromatic substitution, where the halogenating agent acts as an electrophile attacking the electron-rich aromatic ring [6]. For decarboxylative halogenation pathways, the process involves oxidation of phenolate species followed by halogen radical formation and subsequent carbon-halogen bond formation [6]. The reaction mechanism depends heavily on the specific halogenating reagent and reaction conditions employed [6].
Alternative synthetic approaches include fluorodehydroxylation reactions, where phenolic compounds undergo direct fluorination through ipso-substitution mechanisms [16]. These reactions typically require specialized fluorinating reagents capable of delivering electrophilic fluorine equivalents under controlled conditions [16]. The mechanism involves formation of intermediate phenoxy-imidazolium complexes that facilitate the substitution of hydroxyl groups with fluorine atoms [16].
Achieving regioselective halogenation of phenolic substrates represents a significant challenge in synthetic organic chemistry [5]. Traditional chlorination methods often produce mixtures of ortho and para substituted products with limited selectivity [7]. However, advanced catalytic systems have demonstrated remarkable improvements in regioselectivity for specific halogenation patterns [5].
The use of thiourea catalysts with N-chlorosuccinimide has shown exceptional regioselective control in phenol chlorination [5]. Catalyst 6 provides up to 10:1 selectivity favoring ortho-chlorination, while catalyst 7 achieves 20:1 selectivity for para-chlorination products [5]. These reactions are typically conducted in deuterated chloroform to enable direct nuclear magnetic resonance analysis of isomer ratios [5].
Amine-catalyzed chlorination using sulfuryl chloride offers another highly regioselective approach for ortho-chlorination of phenolic compounds [7]. Under optimal conditions employing di-s-butylamine (0.8 mole% relative to phenol) in toluene at 70°C, this method achieves 90.1% yield of ortho-chlorophenol with an impressive ortho/para ratio of 22.0 [7]. The high regioselectivity results from in situ formation of N-chloroamine intermediates that attack the ortho position through intermolecular hydrogen bonding [7].
| Chlorinating System | Regioselectivity (ortho:para) | Yield (%) | Reaction Time |
|---|---|---|---|
| Thiourea Catalyst 6/N-chlorosuccinimide | 10:1 (ortho) | 85-90 | 3-6 hours |
| Thiourea Catalyst 7/N-chlorosuccinimide | 1:20 (para) | 88-92 | 3-6 hours |
| Di-s-butylamine/Sulfuryl chloride | 22:1 (ortho) | 90.1 | 1 hour |
Fluorination strategies require different approaches due to the unique properties of fluorine-containing reagents [16]. Deoxyfluorination using specialized imidazolium-based reagents provides direct access to aryl fluorides from phenolic precursors [16]. These reactions proceed through formation of phenoxy-imidazolium bifluoride intermediates that undergo thermal decomposition to yield fluorinated products [16]. The regioselectivity depends on the electronic properties of the phenolic substrate and the specific fluorinating reagent employed [16].
Palladium-catalyzed directed halogenation offers another approach for regioselective functionalization [24]. Using 2-pyridine directing groups, phenol derivatives undergo highly selective ortho-chlorination under mild conditions [24]. This methodology enables sequential functionalization to produce symmetrical and unsymmetrical 2,4,6-trisubstituted phenols with excellent regiocontrol [24].
Modern catalytic approaches have revolutionized halogenation chemistry by providing enhanced yields, selectivity, and operational simplicity [8]. Electrochemical halogenation using chromium catalysts represents one such advancement, demonstrating high efficiency at moderate temperatures [8]. At 80°C, chromium chloride catalysts facilitate halogenation of phenolic substrates with excellent conversion rates and minimal side product formation [8].
The electrochemical method operates through anodic oxidation mechanisms where phenol undergoes oxidation to form phenolate ions, while halogen ions are simultaneously oxidized to their elemental forms [8]. The chromium catalyst enhances reaction efficiency by facilitating electron transfer processes and stabilizing reactive intermediates [8]. This approach demonstrates particular effectiveness for chlorination and bromination, though iodination proceeds at slower rates due to reduced halogen reactivity [8].
Transition metal catalysis has emerged as a powerful tool for fluorination reactions [25]. Copper-based catalytic systems enable nucleophilic fluorination of various substrates including arylpotassium trifluoroborates and diaryliodonium salts [25]. These reactions typically employ potassium fluoride or cesium fluoride as fluorine sources, with copper serving dual roles as mediator and oxidizer [25].
| Catalytic System | Temperature (°C) | Yield Range (%) | Selectivity |
|---|---|---|---|
| Chromium chloride (electrochemical) | 80 | 75-85 | High mono-halogenation |
| Copper triflate/Potassium fluoride | 60 | 70-90 | Excellent aryl fluoride formation |
| Palladium acetate/Pyridine directing group | 120-140 | 80-95 | Exclusive ortho-selectivity |
Hydrogen bonding phase-transfer catalysis represents an innovative approach for fluorination using potassium fluoride [23]. This methodology employs chiral N-ethyl bis-urea catalysts that solubilize solid potassium fluoride through formation of tricoordinated urea-fluoride complexes [23]. The resulting system provides access to enantioenriched fluorinated products with excellent yields and enantioselectivities [23].
Phase-transfer catalysis using organoborane compounds offers another effective strategy for fluorination reactions [20]. These catalysts demonstrate the ability to transfer cesium fluoride from solid phase to organic solution, enabling nucleophilic fluorination under mild conditions [20]. The effectiveness depends on the fluoride affinity of the borane catalyst and its ability to form stable fluoroborate salts [20].
Advanced fluorinating reagents such as Selectfluor have found application in late-stage functionalization of complex molecules [27]. Under mild reaction conditions, Selectfluor mediates both fluorination and chlorination of electron-rich aromatic compounds [27]. The reagent operates through competing mechanisms involving aromatic fluorination and chlorine-for-fluorine exchange, with chloride ions potentially provided by hydrochloride salts or triethylammonium chloride [27].
Scaling halogenation processes from laboratory to industrial scale presents numerous technical and economic challenges [14]. Energy consumption represents a major concern, particularly for fluorinated compound production, where synthesis of one ton of certain fluorinated materials can require over 10,000 kilowatt-hours [14]. The high energy requirements stem from the need for specialized reaction conditions and purification processes [14].
Temperature control becomes critical during scale-up operations, as halogenation reactions are typically exothermic and can lead to runaway reactions if not properly managed [22]. For phenol halogenation, maintaining low temperatures is essential to prevent over-halogenation and unwanted side reactions [22]. Industrial reactors require sophisticated cooling systems and temperature monitoring to ensure consistent product quality [22].
Solvent selection significantly impacts both reaction efficiency and environmental considerations at industrial scale [17]. Polar protic solvents generally favor nucleophilic substitution mechanisms but may complicate product isolation and purification [17]. Non-polar solvents often provide better selectivity but may require higher reaction temperatures or longer reaction times [17]. The choice of solvent system must balance reaction performance with downstream processing requirements [17].
Equipment design for halogenation processes must address corrosion concerns, particularly when using aggressive halogenating agents [12]. Specialized materials of construction are required for reactors, heat exchangers, and piping systems to prevent degradation from halogen exposure [12]. Fluorination processes present additional challenges due to the highly reactive nature of fluorine-containing reagents [12].
| Scale-Up Challenge | Impact | Mitigation Strategy |
|---|---|---|
| Heat Management | Temperature control, safety | Advanced cooling systems, continuous monitoring |
| Corrosion | Equipment degradation | Specialized materials, protective coatings |
| Energy Consumption | Economic viability | Process optimization, heat integration |
| Waste Management | Environmental compliance | Recycling systems, treatment technologies |
Process intensification through microwave-assisted heating offers potential solutions for industrial halogenation [28]. Microwave technology can significantly reduce reaction times from hours to minutes while maintaining high yields and selectivity [28]. The method proves particularly effective for palladium-catalyzed halogenation reactions, where traditional heating methods may be less efficient [28].
Continuous flow processing represents another promising approach for industrial halogenation [37]. Flow chemistry enables better heat and mass transfer, improved safety through reduced inventory of hazardous materials, and easier scale-up compared to batch processes [37]. However, challenges remain in handling solid reagents and managing catalyst recovery in continuous systems [37].
The development of recyclable catalytic systems addresses both economic and environmental concerns in industrial halogenation [37]. Catalyst recovery and reuse become essential for large-scale operations, particularly when using expensive transition metal catalysts [37]. Advanced separation techniques and catalyst immobilization strategies are being developed to facilitate efficient catalyst recycling [37].
The thermodynamic stability of 4,5-dichloro-2-fluorophenol stems from its molecular structure and electron distribution patterns [1]. The compound exhibits achiral stereochemistry with a formal charge of zero, indicating balanced electron distribution throughout the molecule [1]. With a molecular weight of 180.99 g/mol and heavy atom count of 10, the compound demonstrates substantial molecular complexity with a complexity index of 122 [1].
The topological polar surface area of 20.2 Ų suggests moderate polarity, which influences its thermodynamic behavior in different environments [1]. The compound's stability is enhanced by the absence of rotatable bonds (rotatable bond count = 0), indicating a rigid molecular framework that contributes to its thermodynamic stability [1].
From a theoretical perspective, halogenated phenols like 4,5-dichloro-2-fluorophenol exhibit enhanced thermodynamic stability due to the electron-withdrawing effects of both chlorine and fluorine substituents [2]. These substituents stabilize the aromatic ring through mesomeric and inductive effects, leading to increased resistance to thermal decomposition [2].
The compound's melting point of 85°C provides direct evidence of its thermal stability characteristics [3] [4]. This relatively high melting point for a halogenated phenol indicates strong intermolecular interactions, likely involving hydrogen bonding between the phenolic hydroxyl group and halogen bonding interactions between the chlorine and fluorine atoms of adjacent molecules [3].
The solubility profile of 4,5-dichloro-2-fluorophenol is characterized by its LogP value of 3.2, indicating moderate lipophilicity [1]. This suggests the compound has limited water solubility but demonstrates favorable solubility in organic solvents [1].
The compound's hydrogen bond donor count of 1 (phenolic OH group) and hydrogen bond acceptor count of 2 (oxygen and fluorine atoms) provide specific interaction sites for solvent molecules [1]. These characteristics predict enhanced solubility in polar organic solvents such as alcohols, ethers, and aromatic hydrocarbons .
Based on structural analogies with related chlorofluorophenols, the compound is expected to exhibit good solubility in conventional organic solvents including benzene, toluene, dichloromethane, and chloroform [6]. The presence of the phenolic hydroxyl group enables hydrogen bonding interactions with protic solvents, while the halogen substituents provide favorable interactions with aprotic solvents [6].
The exact mass of 179.9544983 Da and monoisotopic mass of 179.9544983 Da contribute to its partition behavior between different solvent systems [1]. The compound's solubility characteristics are further influenced by its aromatic ring system, which promotes π-π stacking interactions with other aromatic molecules [7].
The phase transition behavior of 4,5-dichloro-2-fluorophenol is primarily characterized by its solid-to-liquid transition at 85°C [3] [4]. This melting point represents the temperature at which the compound undergoes a first-order phase transition from its crystalline solid state to the liquid phase [8].
The absence of rotatable bonds in the molecule contributes to its rigid molecular geometry, which affects its packing in the solid state and influences the energy required for phase transitions [1]. The compound's high molecular complexity (complexity index = 122) suggests a well-ordered crystalline structure with significant intermolecular interactions [1].
Phase transition characteristics are influenced by the compound's halogen substitution pattern. The adjacent positioning of chlorine atoms at the 4 and 5 positions creates steric effects that influence molecular packing and consequently affect melting behavior [3]. The fluorine atom at the 2-position provides additional dipole-dipole interactions that stabilize the solid-state structure [3].
Comparative analysis with related dichlorofluorophenol isomers reveals that 4,5-dichloro-2-fluorophenol has a relatively high melting point (85°C) compared to 2,6-dichloro-4-fluorophenol (49-52°C) [9]. This difference reflects the impact of substituent positioning on intermolecular interactions and crystal packing efficiency [9].
The compound's thermodynamic properties during phase transitions are expected to follow Clapeyron equation behavior, with phase boundaries determined by the balance between enthalpy and entropy changes [8]. The latent heat of fusion would be influenced by the strength of intermolecular interactions in the solid state [8].
The surface reactivity of 4,5-dichloro-2-fluorophenol is governed by its electron-withdrawing halogen substituents and phenolic hydroxyl group [10]. The compound's formal charge of zero and topological polar surface area of 20.2 Ų indicate moderate surface polarity with specific reactive sites [1].
The phenolic hydroxyl group serves as the primary nucleophilic site for surface reactions, capable of forming hydrogen bonds and participating in acid-base reactions [10]. The electron-withdrawing effects of the adjacent chlorine and fluorine atoms enhance the acidity of the phenolic proton, making it more reactive toward basic surfaces [10].
From a corrosion perspective, halogenated phenols like 4,5-dichloro-2-fluorophenol can exhibit corrosion inhibition properties through adsorption onto metal surfaces [10]. The compound's heavy atom count of 10 provides multiple adsorption sites for interaction with metal surfaces through van der Waals forces and electrostatic interactions [10].
The chlorine atoms at positions 4 and 5 can participate in halogen bonding interactions with metal surfaces, while the fluorine atom at position 2 provides additional dipole interactions [10]. These interactions contribute to the formation of protective films on metal surfaces, potentially reducing corrosion rates [10].
The compound's LogP value of 3.2 indicates moderate lipophilicity, which influences its partitioning behavior at interfaces and affects its surface activity [1]. The absence of rotatable bonds ensures consistent molecular orientation during surface adsorption processes [1].
Surface reactivity is further enhanced by the compound's aromatic ring system, which can undergo π-π stacking interactions with other aromatic molecules or surfaces [7]. The electron density distribution in the aromatic ring is significantly influenced by the halogen substituents, creating regions of enhanced or diminished reactivity [7].